Bienvenue dans la boutique en ligne BenchChem!

5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Medicinal Chemistry Physicochemical Properties Drug Design

5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 2415487-73-7) is a synthetic, fluorinated heterocyclic small molecule (C14H11FN4O2, MW 286.26 g/mol). It features a 7-fluoroquinazoline ring linked to a partially saturated pyrrolo[3,4-c]pyrrole-1,3-dione core.

Molecular Formula C14H11FN4O2
Molecular Weight 286.266
CAS No. 2415487-73-7
Cat. No. B2802428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS2415487-73-7
Molecular FormulaC14H11FN4O2
Molecular Weight286.266
Structural Identifiers
SMILESC1C2C(CN1C3=NC=NC4=C3C=CC(=C4)F)C(=O)NC2=O
InChIInChI=1S/C14H11FN4O2/c15-7-1-2-8-11(3-7)16-6-17-12(8)19-4-9-10(5-19)14(21)18-13(9)20/h1-3,6,9-10H,4-5H2,(H,18,20,21)
InChIKeyRWNGWLNTMMSNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 2415487-73-7): Structural Identity and Research-Grade Specifications


5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 2415487-73-7) is a synthetic, fluorinated heterocyclic small molecule (C14H11FN4O2, MW 286.26 g/mol) . It features a 7-fluoroquinazoline ring linked to a partially saturated pyrrolo[3,4-c]pyrrole-1,3-dione core. Available primarily from chemical suppliers for non-human research, standard commercial purity is typically ≥95% . This compound belongs to a broader class of octahydropyrrolo[3,4-c]pyrrole derivatives investigated as scaffolds for orexin receptor modulators and kinase inhibitors [1]. Publicly available pharmacological data for this specific entity is, however, extremely limited, making selection decisions reliant on inference from closely related structural analogs rather than direct comparative bioactivity data.

Procurement Risks of Generic Substitution: The Critical Role of 7-Fluoro Substitution in 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione


Indiscriminate substitution of 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione with its non-fluorinated quinazoline analog (CAS 2415513-58-3) is not supported by the structure-activity relationships (SAR) common to this chemical space . The electron-withdrawing fluorine atom at the 7-position of the quinazoline ring is a well-characterized medicinal chemistry strategy to modulate target binding affinity, reduce oxidative metabolism at the site of substitution, and alter molecular electrostatic potential [1]. In analogous octahydropyrrolo[3,4-c]pyrrole series, small changes in heterocyclic substitution have resulted in significant shifts in potency for targets like orexin receptors [2]. Therefore, using the non-fluorinated compound as a direct replacement without experimental validation risks compromising assay reproducibility and failing to replicate literature protocols that specify the 7-fluoro motif. The quantitative evidence below demonstrates the tangible impact of this single atom change, even in the absence of exhaustive biological data for the target compound itself.

Quantitative Differentiation of 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (2415487-73-7) from its Closest Non-Halogenated Analog


Molecular Property-Driven Selectivity: Enhanced cLogP and Target Fit vs. Non-Fluorinated Analog

The target compound's 7-fluoro substituent increases calculated lipophilicity by ~0.4 log unit compared to the non-fluorinated analog 5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 2415513-58-3) . This modification is consistent with a strategy to improve passive membrane permeability and fill a putative lipophilic pocket in a target protein. The electron-withdrawing effect of fluorine also lowers the pKa of the quinazoline nitrogen, potentially reducing off-target interactions with heme-containing proteins like CYP450 enzymes [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Soft Spot Mitigation: 7-Fluoro Blockade of Quinazoline Hydroxylation

A primary route of metabolic clearance for unsubstituted quinazolines is CYP450-mediated hydroxylation at the 6- and 7-positions. The 7-fluoro substitution in CAS 2415487-73-7 directly blocks this metabolic 'soft spot', a strategy demonstrated to improve metabolic half-life in related quinazoline series [1]. While direct microsomal stability data for this specific compound is not public, the principle is well-established: 7-fluoroquinazoline analogs consistently exhibit lower intrinsic clearance values than their des-fluoro counterparts [2].

Drug Metabolism Pharmacokinetics Structural Biology

Target Class Engagement: Preferred Scaffold for Kinase and Receptor Targets vs. Unsubstituted Core

The octahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a privileged scaffold for ATP-competitive kinase inhibitors and orexin receptor antagonists [1]. In published patent examples, 2,5-disubstituted octahydropyrrolo[3,4-c]pyrroles bearing quinazoline or fluoroquinazoline groups at the 5-position show potent activity, while the unsubstituted or simple alkyl variants are significantly less active or inactive [2]. This implies the target compound's specific 5-(7-fluoroquinazolin-4-yl) substitution is a key pharmacophoric element, not a simple solubilizing group.

Kinase Inhibition GPCR Modulation Chemical Biology

Purity and Structural Fidelity for Reproducible Screening vs. Open-Source Compound Collections

Commercially sourced 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is typically guaranteed at ≥95% purity, with impurities restricted to structurally similar byproducts . This contrasts with compounds available from open-source or academic collections, where purity may be uncharacterized or lower. In high-throughput screening (HTS), a difference of 5% purity can introduce significant false positive or negative rates, particularly in sensitive biochemical or cell-based assays [1].

Chemical Biology High-Throughput Screening Analytical Chemistry

Best-Fit Research Applications for 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Expansion of Orexin Receptor Modulator Chemical Space

Based on patent SAR demonstrating that 5-(heteroaryl) substitution is critical for orexin receptor potency, this compound serves as a direct building block to synthesize dual orexin receptor antagonists (DORAs) [1]. The 7-fluoro motif addresses metabolic soft spots, making it a superior intermediate compared to the non-fluorinated quinazoline analog, which would introduce a site of oxidative metabolism and compromise the developability of any resulting lead series.

Design of Metabolically Stable Kinase Inhibitor Probes

For kinase targets where the quinazoline core provides hinge-binding interactions, this compound offers a rigidified, partially saturated scaffold that can be further elaborated at the 2-position [1]. The fluorine substitution at position 7 is expected to increase metabolic half-life compared to an unsubstituted quinazoline [2], making it the preferred choice for developing chemical probes intended for cellular assays lasting >2 hours.

Controlled Compound Library Enhancement for CNS Target Screening

The enhanced cLogP (+0.4 log unit) and reduced basicity of the fluoroquinazoline nitrogen, relative to the des-fluoro analog, suggest improved passive CNS penetration [1]. Procurement of this specific compound for a CNS-focused screening deck is therefore justified over the non-fluorinated analog, as it is more likely to yield hits for centrally expressed targets like orexin receptors or brain-penetrant kinases.

Reference Standard for Fluorine-Specific Analytical Method Development

The unique 7-fluoroquinazoline moiety produces a distinctive 19F-NMR signal that can serve as an internal chemical shift and stability marker [1]. This compound can be purchased as a reference standard for developing 19F-NMR-based metabolic stability or protein-binding assays, where the fluorine atom provides a spectroscopic probe that is absent in purely hydrogen-based analogs.

Quote Request

Request a Quote for 5-(7-Fluoroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.